molecular formula C11H10D6ClN5 B1149932 Proguanil D6

Proguanil D6

Cat. No.: B1149932
M. Wt: 259.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proguanil D6 is the deuterium labeled Proguanil, which is a prophylactic antimalarial drug.

Scientific Research Applications

1. Impact on Human Lymphocytes

Proguanil, primarily used for malaria treatment and prevention, has been studied for its effects on human lymphocytes. A study found that it can decrease the viability of lymphocytes and cause some DNA damage, particularly when metabolically activated into its active form, cycloguanil (Gajski, Dinter, & Garaj-vrhovac, 2010).

2. Molecular Basis of Resistance

Research into the molecular basis of differential resistance to antifolate drugs like proguanil in Plasmodium falciparum has revealed insights into structural differences influencing drug susceptibility. Specific mutations confer resistance to cycloguanil, highlighting the intricate relationship between drug structure and parasite resistance mechanisms (Peterson, Milhous, & Wellems, 1990).

3. Proguanil Resistance Assessment

An assessment of proguanil resistance in African isolates of Plasmodium falciparum used mutation-specific polymerase chain reaction and in vitro susceptibility testing. This study underscores the importance of genetic factors in determining drug efficacy and resistance (Parzy, Doerig, Pradines, Rico, Fusai, & Doury, 1997).

4. Molecular Dynamics of Proguanil Derivatives

Investigations into the molecular dynamics of Proguanil derivatives, such as substitutions on the benzene ring, have been conducted to understand their electronic properties and responses to external stimuli. This research is pivotal in the development of more effective drug derivatives (Muhammad, Taura, & Ndikilar, 2017).

5. Enzyme Phenotyping and Drug Interaction

Studies have also looked into the interaction between proguanil and enzymes like CYP2D6 and CYP2C19 in humans. Understanding these interactions is crucial for personalized medicine and optimizing drug efficacy (Tennezé, Verstuyft, Becquemont, Poirier, Wilkinson, & Funck-Brentano, 1999).

6. Antimalarial Action in Combination Therapies

Proguanil's role in combination therapies, especially with atovaquone, has been a subject of interest. These combinations are highly effective in treating malaria, and understanding the synergistic mechanisms can guide the development of more effective treatments (Boggild, Parise, Lewis, & Kain, 2007).

7. Reproductive Toxicity Studies

The impact of proguanil on reproductive activities has been explored in animal models. Such studies provide valuable insights into the potential side effects and risks associated with long-term or high-dose use of the drug (Akinsomisoye & Yinusa, 2011).

8. Antimalarial Activity and Genetic Polymorphism

Investigations into the antimalarial activity of proguanil combined with atovaquone, in the context of genetic polymorphism in humans, have been critical in understanding individual differences in drug response and efficacy (Edstein, Yeo, Kyle, Looareesuwan, Wilairatana, & Rieckmann, 1996).

Properties

Molecular Formula

C11H10D6ClN5

Molecular Weight

259.77

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine

InChI

InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i1D3,2D3

SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl

Synonyms

Proguanil-d6; Chlorguanid-d6;  Chloroguanide-d6;  Paludrin-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.